Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C8H10N2O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mechanism of Action
Target of Action
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a complex compound with potential therapeutic applications. It’s worth noting that compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities .
Mode of Action
For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
For instance, some imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial potential, indicating interactions with microbial enzymes and proteins . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modifying their activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For example, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. The compound’s metabolism may also influence its overall biological activity and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and potential
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate can be synthesized through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst, such as a metal salt, and is carried out under reflux conditions in an appropriate solvent . Another method involves the use of diazo compounds, which react with hydrazones to form the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-(4-carboxy-1H-pyrazol-1-yl)acetate.
Reduction: Formation of ethyl 2-(4-hydroxymethyl-1H-pyrazol-1-yl)acetate.
Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives:
Ethyl 2-(5-formyl-4-iodo-1H-pyrazol-1-yl)acetate: This compound contains an iodine atom, which can enhance its reactivity in certain chemical reactions.
Ethyl 2-(4-carboxy-1H-pyrazol-1-yl)acetate: This compound has a carboxylic acid group instead of a formyl group, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which provide a versatile platform for further chemical modifications and applications .
Properties
IUPAC Name |
ethyl 2-(4-formylpyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)5-10-4-7(6-11)3-9-10/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBQFVWQNYOKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705467 | |
Record name | Ethyl (4-formyl-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853807-83-7 | |
Record name | Ethyl (4-formyl-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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